2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted aniline ring and a methylsulfonyl group, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide typically involves the reaction of 4-chloro-2-methylaniline with methylsulfonyl chloride, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the aniline ring can be substituted with other nucleophiles like amines or thiols, leading to the formation of new derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield.
Scientific Research Applications
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide can be compared with other similar compounds, such as:
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide: This compound has a similar structure but with an additional methylphenyl group, which may alter its chemical and biological properties.
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide: The presence of a methoxy group can influence its reactivity and potential applications. These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Properties
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7-5-8(11)3-4-9(7)13(6-10(12)14)17(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDUFMOVOUYCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.